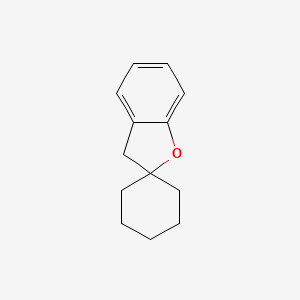

Spiro(benzofuran-2(3H),1'-cyclohexane)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

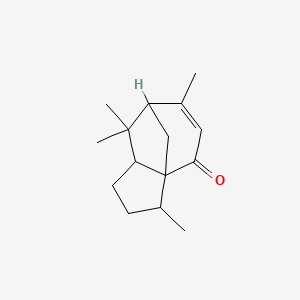

Spiro(benzofuran-2(3H),1’-cyclohexane) is a spirocyclic compound characterized by a unique structure where a benzofuran ring is fused to a cyclohexane ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Spiro(benzofuran-2(3H),1’-cyclohexane) can be achieved through a cascade assembling of aldehydes and two molecules of dimedone. This reaction typically occurs under mild conditions and does not require column chromatography, making it an efficient and convenient method . Another method involves the use of BF3·Et2O-catalyzed formal [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa (aza)dienes .

Industrial Production Methods: Industrial production methods for Spiro(benzofuran-2(3H),1’-cyclohexane) are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, given their efficiency and the availability of starting materials.

Analyse Des Réactions Chimiques

Types of Reactions: Spiro(benzofuran-2(3H),1’-cyclohexane) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized to form carboxylic acids or reduced to form alcohols .

Common Reagents and Conditions: Common reagents used in these reactions include sodium bromide as a mediator in electrocatalytic processes, and BF3·Et2O for cycloaddition reactions . The conditions are generally mild, involving room temperature and simple isolation procedures.

Major Products: The major products formed from these reactions include dihydro-2’H,3H-spiro[1-benzofuran-2,5’-pyrimidines] and various substituted spirocyclic compounds .

Applications De Recherche Scientifique

Chemistry: In chemistry, Spiro(benzofuran-2(3H),1’-cyclohexane) is used as a building block for the synthesis of more complex molecules.

Biology: Biologically, this compound has shown significant antibacterial properties. Derivatives of Spiro(benzofuran-2(3H),1’-cyclohexane) have been isolated from plants like Heliotropium filifolium and have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Medicine: In medicine, Spiro(benzofuran-2(3H),1’-cyclohexane) and its derivatives are being explored for their cytotoxic properties against cancer cell lines. Compounds like spirodesertol A have shown potent cytotoxicity against various cancer cells .

Industry: In the industrial sector, Spiro(benzofuran-2(3H),1’-cyclohexane) is used in the development of new materials with unique properties. Its spirocyclic structure contributes to the stability and functionality of these materials .

Mécanisme D'action

The mechanism of action of Spiro(benzofuran-2(3H),1’-cyclohexane) involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell death . In cancer cells, the compound induces apoptosis through the activation of specific signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds include spirodesertols A and B, which also feature a spirocyclic structure with a benzofuran ring fused to a cyclohexane ring . Other related compounds are various spirocyclic diterpenoids and icetexane diterpenoids .

Uniqueness: What sets Spiro(benzofuran-2(3H),1’-cyclohexane) apart is its unique combination of biological activities and synthetic accessibility. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Propriétés

Numéro CAS |

182-50-3 |

|---|---|

Formule moléculaire |

C13H16O |

Poids moléculaire |

188.26 g/mol |

Nom IUPAC |

spiro[3H-1-benzofuran-2,1'-cyclohexane] |

InChI |

InChI=1S/C13H16O/c1-4-8-13(9-5-1)10-11-6-2-3-7-12(11)14-13/h2-3,6-7H,1,4-5,8-10H2 |

Clé InChI |

NBRDIJDCPCLUPB-UHFFFAOYSA-N |

SMILES canonique |

C1CCC2(CC1)CC3=CC=CC=C3O2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.